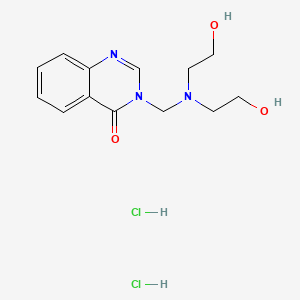
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of the bis(2-hydroxyethyl)amino group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with formaldehyde and bis(2-hydroxyethyl)amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs for treating cancer, bacterial infections, and neurological disorders.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the bis(2-hydroxyethyl)amino group, resulting in different chemical properties and applications.
4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol: This compound contains a similar bis(2-hydroxyethyl)amino group but has a different core structure, leading to distinct reactivity and uses.
Uniqueness
The unique combination of the quinazolinone core and the bis(2-hydroxyethyl)amino group in 4(3H)-Quinazolinone, 3-((bis(2-hydroxyethyl)amino)methyl)-, dihydrochloride imparts specific chemical and biological properties that make it valuable for diverse applications. Its solubility, reactivity, and ability to interact with biological targets distinguish it from other similar compounds .
Propiedades
Número CAS |
75159-41-0 |
|---|---|
Fórmula molecular |
C13H19Cl2N3O3 |
Peso molecular |
336.21 g/mol |
Nombre IUPAC |
3-[[bis(2-hydroxyethyl)amino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H17N3O3.2ClH/c17-7-5-15(6-8-18)10-16-9-14-12-4-2-1-3-11(12)13(16)19;;/h1-4,9,17-18H,5-8,10H2;2*1H |
Clave InChI |
RGHAKGVMROUCEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CN(CCO)CCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)

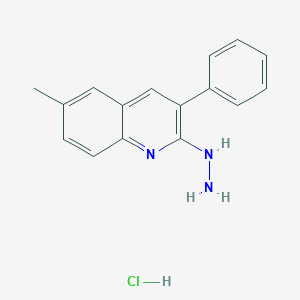
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
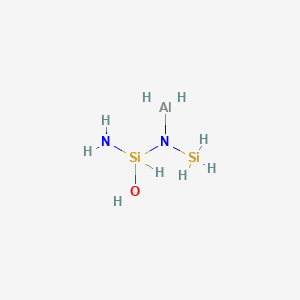
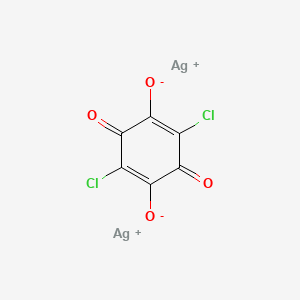
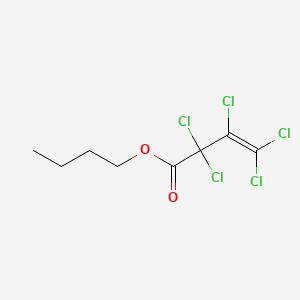
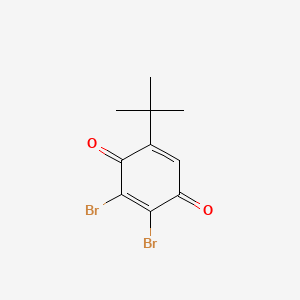
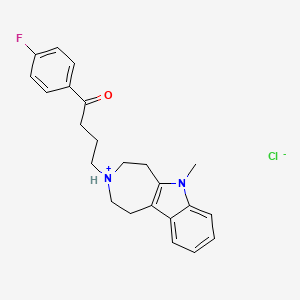
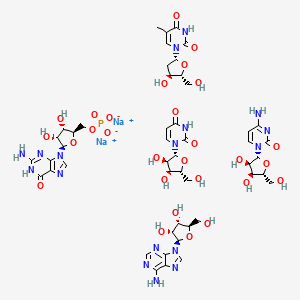


![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
